molecular formula C₁₆H₁₈O₈ B1162854 3-Carboxypropyl Phthalate

3-Carboxypropyl Phthalate

Cat. No.: B1162854
M. Wt: 338.31
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxypropyl phthalate (MCPP), also termed mono-(3-carboxypropyl) phthalate, is a non-specific oxidative metabolite of several high-molecular-weight phthalates, including di-n-butyl phthalate (DnBP) and di-n-octyl phthalate (DnOP) . Structurally, MCPP is a benzoic acid ester with the IUPAC name 2-[(3-carboxypropoxy)carbonyl]benzoic acid (C₁₂H₁₂O₆; molecular weight: 252.222 g/mol) . It is widely detected in human biospecimens (e.g., urine, placenta) as a biomarker of cumulative phthalate exposure due to its formation via β-oxidation of alkyl side chains in parent phthalates .

Properties

Molecular Formula

C₁₆H₁₈O₈

Molecular Weight

338.31

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phthalate Metabolites

Metabolic Pathways and Parent Compounds

Metabolite Parent Phthalate(s) Metabolic Specificity Key Pathway
MCPP DnBP, DnOP, DiNP* Non-specific β-oxidation of alkyl chains
MEHP DEHP Specific Hydrolysis of ester bonds
MnBP DnBP Specific Hydrolysis
MECPP DEHP Specific ω-/β-oxidation of MEHP
MEOHP DEHP Specific ω-1 oxidation of MEHP

*MCPP is a secondary metabolite of DiNP in some metabolic pathways .

Key Differences :

  • Specificity: Unlike MEHP or MnBP, which are primary metabolites of single parent compounds, MCPP arises from multiple precursors, making it a non-specific exposure marker .
  • Formation : MCPP is produced via oxidative degradation, whereas MEHP and MnBP result from direct hydrolysis .

Analytical Detection Methods

Metabolite Common Matrices Analytical Method LOD (µg/L) Derivatization Required?
MCPP Urine, placenta, blood HPLC-MS/MS 5–24.5 No
MEHP Urine, serum GC-MS with derivatization 5–14.5 Yes (MTBSTFA)
MECPP Urine LC-MS/MS 0.1–2.0 No

Key Findings :

  • MCPP can be measured without derivatization, simplifying workflows compared to MEHP .
  • Detection limits vary across methods, with MCPP’s LOD (5–24.5 µg/L) overlapping with other metabolites in human studies .

Health and Epidemiological Associations

Table: Health Outcomes Linked to Phthalate Metabolites
Metabolite Associated Health Risks (Study Population) Key Study Findings
MCPP - Gallstones (adults) Q4 vs. Q1 urinary MCPP: OR = 1.78 (95% CI: 1.02–3.14)
- Oxidative stress (pregnant women) Elevated 8-iso-PGF2α/PGF2α ratio (β = 0.12, p < 0.05)
- Breast cancer recurrence (negative association) Mexican study: MCPP inversely related to breast cancer risk (OR = 0.72)
MEHP - Endometriosis Pooled OR = 1.45 (95% CI: 1.12–1.89)
- Breast cancer MEHP positively associated with recurrence (HR = 1.32)
MnBP - Reproductive toxicity (pregnant women) Placental MnBP correlated with fetal growth restriction (p < 0.01)

Key Contrasts :

  • Oxidative Stress : MCPP shows stronger associations with oxidative stress biomarkers than MEHP in pregnant women .
  • Cancer Risk : MCPP’s inverse association with breast cancer contrasts with MEHP’s positive correlation, suggesting divergent mechanisms .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting MCPP in biological matrices (e.g., urine, serum)?

  • Methodological Answer : MCPP is typically quantified using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). Urine samples are enzymatically hydrolyzed to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) and chromatographic separation using C18 columns. Isotopically labeled internal standards (e.g., [²H₄]-MCPP) are critical for correcting matrix effects and ensuring accuracy . Quality control protocols should include replicate analyses, calibration curves, and participation in inter-laboratory comparisons to validate precision .

Q. How should researchers prepare and store biological samples to minimize MCPP degradation during analysis?

  • Methodological Answer : Urine samples should be aliquoted immediately after collection and stored at -80°C to prevent enzymatic degradation. Avoid repeated freeze-thaw cycles. For long-term stability, acidification (pH 2-3) with hydrochloric acid can preserve metabolites, though compatibility with downstream enzymatic hydrolysis must be verified .

Q. What are the primary sources of MCPP exposure in human populations?

  • Methodological Answer : MCPP is a secondary metabolite of di-n-octyl phthalate (DnOP) and other high-molecular-weight phthalates used in PVC plastics, coatings, and consumer products. Exposure pathways include dietary intake (e.g., packaged foods), dermal absorption (e.g., personal care products), and inhalation of indoor dust . Biomarker-based studies should account for temporal variability by collecting multiple urine samples per participant .

Advanced Research Questions

Q. How can researchers design cohort studies to evaluate the association between MCPP exposure and adverse pregnancy outcomes?

  • Methodological Answer :

  • Study Design : Nested case-control studies within prospective cohorts (e.g., ) allow for repeated urine sampling across trimesters to capture exposure windows.
  • Confounders : Adjust for maternal age, BMI, smoking, and concurrent phthalate exposures (e.g., DEHP metabolites) using multivariable logistic regression.
  • Outcome Validation : Preterm birth should be confirmed via medical records, distinguishing spontaneous vs. medically indicated cases .

Q. How should contradictory findings about MCPP’s role in breast cancer risk be analyzed?

  • Methodological Answer : Conflicting results (e.g., showing negative associations vs. other studies linking phthalates to hormone disruption) may arise from:

  • Population Heterogeneity : Stratify by menopausal status or estrogen receptor subtype.
  • Exposure Timing : Pre-diagnostic vs. post-diagnostic sampling can bias results; prioritize prospective designs.
  • Metabolite Specificity : MCPP’s parent compounds (e.g., DnOP) may have distinct biological effects compared to other phthalates. Conduct mediation analysis to isolate MCPP-specific pathways .

Q. What experimental approaches are recommended to investigate MCPP’s mechanisms of toxicity in vitro?

  • Methodological Answer :

  • Cell Models : Use human placental trophoblasts (for prenatal toxicity) or breast cancer cell lines (e.g., MCF-7) with hormone receptor activity.
  • Dose Range : Test concentrations reflecting human exposure levels (nanomolar to micromolar) to avoid non-physiological effects.
  • Endpoints : Measure oxidative stress (e.g., glutathione depletion), inflammatory cytokines (e.g., IL-6), and steroidogenesis disruption via qPCR or ELISA .

Q. How can researchers address data gaps in cumulative risk assessment for MCPP and co-occurring phthalates?

  • Methodological Answer : Apply a tiered strategy ():

  • Tier 1 : Compile authoritative datasets (e.g., NHANES biomonitoring) to establish baseline exposure levels.
  • Tier 2 : Conduct mixture toxicity assays using factorial designs to identify additive/synergistic effects.
  • Tier 3 : Use probabilistic modeling to integrate pharmacokinetic variability and susceptibility factors (e.g., genetic polymorphisms in detoxification pathways) .

Methodological Tools & Resources

  • Analytical Standards : Use certified reference materials (e.g., [¹³C₄]-MCPP) for metabolite quantification .
  • Data Analysis : Employ R packages (e.g., qgcomp for mixture analysis) or Bayesian hierarchical models to handle correlated exposures .
  • Ethical Reporting : Follow ICMJE guidelines for disclosing chemical sources, purity, and analytical protocols to ensure reproducibility .

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